molecular formula C17H26ClNO2 B4402439 4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride

4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride

Cat. No. B4402439
M. Wt: 311.8 g/mol
InChI Key: YJURNXFWRJSORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride, also known as ADMPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of morpholine derivatives. ADMPE has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to interact with a variety of proteins, including ion channels, G protein-coupled receptors, and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, as well as the activity of ion channels such as the NMDA receptor. It has also been shown to affect the activity of enzymes such as phospholipase C and adenylyl cyclase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride in lab experiments is its specificity for certain signaling pathways, allowing researchers to target specific proteins and pathways of interest. However, one limitation is that this compound can be difficult to synthesize and may not be readily available for all researchers.

Future Directions

There are several future directions for research on 4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of interest is its role in regulating ion channels and neurotransmitter release. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Scientific Research Applications

4-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]morpholine hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitter release, the regulation of ion channels, and the modulation of G protein-coupled receptors. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

4-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-4-5-16-13-14(2)12-15(3)17(16)20-11-8-18-6-9-19-10-7-18;/h4,12-13H,1,5-11H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJURNXFWRJSORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC=C)OCCN2CCOCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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